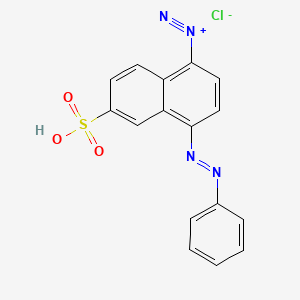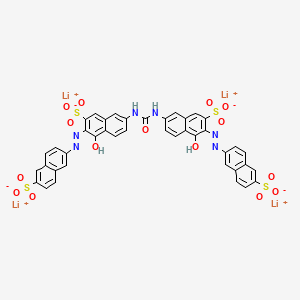
Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C41H24Li4N6O15S4 and a molar mass of 996.68446 g/mol . This compound is known for its unique structure, which includes multiple sulphonate groups and azo linkages, making it a subject of interest in various scientific fields.
准备方法
The synthesis of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves several steps, typically starting with the preparation of the naphthalene-2-sulphonate derivatives. The key steps include:
Diazotization: The naphthylamine derivatives are diazotized using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate under alkaline conditions.
Lithium Salt Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has several scientific research applications:
Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
作用机制
The mechanism of action of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate and azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its color-changing properties. The specific pathways involved depend on the application and the environment in which the compound is used .
相似化合物的比较
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate): Similar structure but with sodium ions instead of lithium.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulfonato-2-naphthyl)diazenyl)-2-naphthalenesulfonate): Another similar compound with slight variations in the azo linkage.
The uniqueness of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) lies in its specific lithium salt form, which can influence its solubility, reactivity, and applications .
属性
CAS 编号 |
27820-51-5 |
|---|---|
分子式 |
C41H24Li4N6O15S4 |
分子量 |
996.8 g/mol |
IUPAC 名称 |
tetralithium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Li/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI 键 |
ONUQIYASPADTRB-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


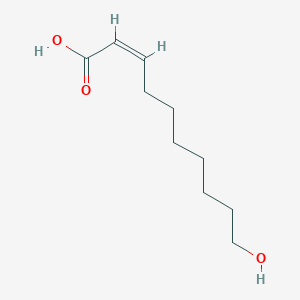
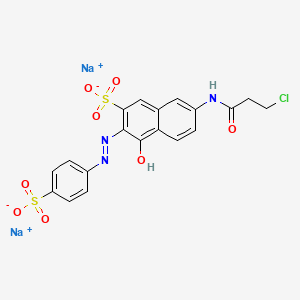

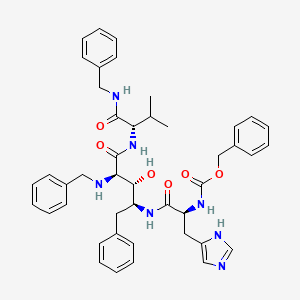
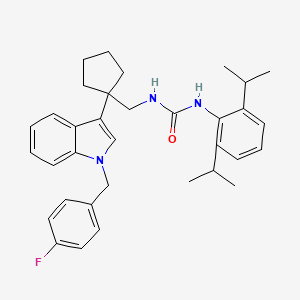

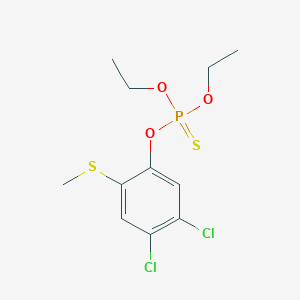
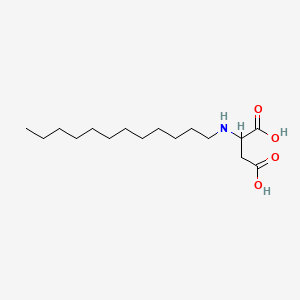

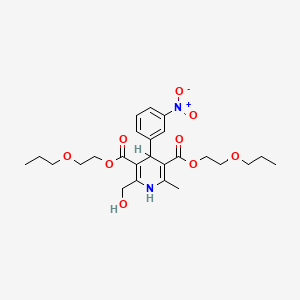

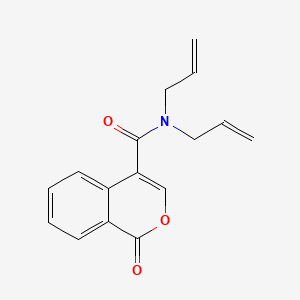
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
